molecular formula C7H4FIN2O B12327604 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo-

3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo-

Cat. No.: B12327604
M. Wt: 278.02 g/mol
InChI Key: WYDZBTUZTHTZGT-UHFFFAOYSA-N
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Description

3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- is a heterocyclic compound that belongs to the indazole family. This compound is characterized by the presence of a fluorine atom at the 7th position and an iodine atom at the 5th position of the indazole ring. The indazole core is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. The unique substitution pattern of this compound imparts distinct chemical and biological properties, making it a subject of interest in various fields of research.

Preparation Methods

The synthesis of 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific reaction conditions. For instance, the synthesis may start with the preparation of a substituted benzene derivative, followed by the introduction of the fluorine and iodine atoms through halogenation reactions. The final step often involves cyclization to form the indazole ring. Industrial production methods may employ similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.

    Substitution: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halogenating agents and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- can be compared with other indazole derivatives, such as:

    3H-Indazol-3-one, 1,2-dihydro-: Lacks the fluorine and iodine substitutions, resulting in different chemical and biological properties.

    7-Fluoro-1,2-dihydro-3H-indazol-3-one: Similar but lacks the iodine substitution.

    5-Iodo-1,2-dihydro-3H-indazol-3-one: Similar but lacks the fluorine substitution.

The unique combination of fluorine and iodine atoms in 3H-Indazol-3-one, 7-fluoro-1,2-dihydro-5-iodo- imparts distinct properties that differentiate it from these similar compounds .

Properties

Molecular Formula

C7H4FIN2O

Molecular Weight

278.02 g/mol

IUPAC Name

7-fluoro-5-iodo-2,7-dihydroindazol-3-one

InChI

InChI=1S/C7H4FIN2O/c8-5-2-3(9)1-4-6(5)10-11-7(4)12/h1-2,5H,(H,11,12)

InChI Key

WYDZBTUZTHTZGT-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C2C(=NNC2=O)C1F)I

Origin of Product

United States

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